![molecular formula C12H11N3 B2526713 N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine CAS No. 848142-03-0](/img/structure/B2526713.png)
N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine" is a pyridine derivative that is of interest due to its potential applications in various fields, including material science and coordination chemistry. Although the provided papers do not directly discuss this specific compound, they do provide valuable insights into related pyridine-containing compounds and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of pyridine-containing compounds, similar to "this compound," often involves modified Chichibabin reactions, as seen in the synthesis of various aromatic diamine monomers . These reactions typically start with the condensation of aldehydes with substituted acetophenones, followed by a reduction process. For instance, the synthesis of 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine (PAPP) involves benzaldehyde and 4-(4-nitrophenoxy)-acetophenone, followed by reduction with Pd/C and hydrazine monohydrate . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine-containing compounds is characterized by the presence of nitrogen atoms that can act as coordination sites for metal ions, as seen in the complexation of a tetradentate ligand derived from 2-pyridinecarbaldehyde . The structure of "this compound" would likely feature a similar coordination capability, making it a potential ligand for metal complexes.
Chemical Reactions Analysis
Pyridine-containing compounds can form complexes with various metal ions, as demonstrated by the synthesis of metal complexes with N(4-amino phenyl)-N-((pyridine-4-yl)methyl)benzene-7,4-diamine . These complexes often exhibit octahedral or square planar geometries around the metal ions, suggesting that "this compound" could also form stable complexes with different geometries depending on the metal ion and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine-containing compounds, such as solubility, thermal stability, and mechanical strength, are crucial for their practical applications. The polyimides derived from pyridine-containing diamines show high solubility in organic solvents, good thermal stability with high glass transition temperatures, and excellent mechanical properties . These properties are indicative of the potential performance of "this compound" in various applications, particularly in the creation of polymeric materials with desirable thermal and mechanical characteristics.
Scientific Research Applications
Synthesis and Material Properties
A novel pyridine-containing aromatic diamine monomer was successfully synthesized and used to create a series of pyridine-containing polyimides (PIs) through polycondensation with various aromatic dianhydrides. These PIs exhibited excellent solubility in common organic solvents and outstanding mechanical properties, such as strong and flexible films, good thermal stability, and low water uptake, making them suitable for advanced material applications (S. Yan et al., 2011).
Optical and Electrochemical Applications
Another study focused on a new diamine containing a pyridine heterocyclic group and a pyrene substituent. The derived poly(pyridine−imide) exhibited high solubility, good thermal stability, and unique optical properties, including strong orange fluorescence after protonation, making it promising for optical applications (D. Liaw et al., 2007).
Crystal Structure and Spectroscopic Properties
A study on anyles of 4-benzoylpyridine revealed insights into their crystal structure and spectroscopic properties, emphasizing the importance of N-anylation and solvatochromic shifts, which could be valuable in designing new materials and understanding molecular interactions (T. Kolev et al., 2009).
Enhancing Solar Cell Performance
Research on co-sensitized solar cells highlighted the synthesis of a pyridine-anchor co-adsorbent used in combination with a ruthenium complex. This approach significantly enhanced the solar cell's performance, showcasing the potential of such compounds in renewable energy technologies (Liguo Wei et al., 2015).
Antibacterial Studies
The synthesis and antibacterial studies of N(4-amino phenyl)-N-((pyridine-4-yl)methylene)Benzene-7,4-Diamine complexes demonstrated various activities toward Staphylococcus aureus and E. coli, suggesting potential biomedical applications (S. H. Naji, 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as beta-secretase 1 and mitogen-activated protein kinase 14 . These proteins play crucial roles in various biological processes, including signal transduction and enzyme regulation .
Mode of Action
It is known that similar compounds can act as mild lewis bases, activating certain kinds of lewis acidic parts of molecules, thereby increasing the reactivity of its nucleophilic part towards various reactions with electrophiles .
Biochemical Pathways
Related compounds have been associated with the regulation of centriole duplication, a process significant for maintaining genome integrity .
Pharmacokinetics
Similar compounds have shown good plasma stability and liver microsomal stability, indicating potential for good bioavailability .
Result of Action
Related compounds have demonstrated moderate antimicrobial activity, and some have exhibited good antibacterial and antifungal activity .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(benzylideneamino)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-9H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALDJMVBXSDADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(N=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

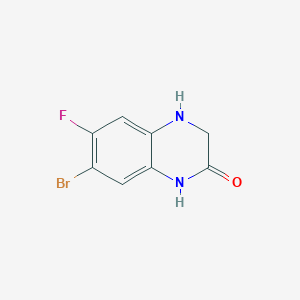
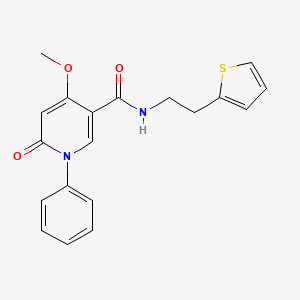
![4-Oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2526635.png)
![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]prop-2-enamide](/img/structure/B2526637.png)
![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526638.png)

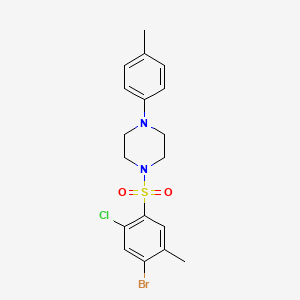
![N-(4-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2526644.png)
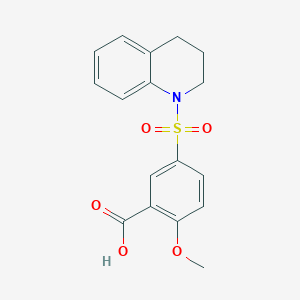
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2526646.png)
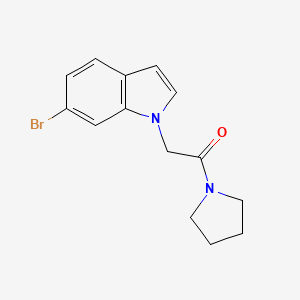
![diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate](/img/structure/B2526649.png)
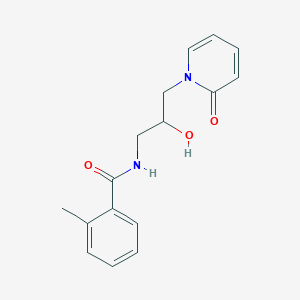
![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2526652.png)